![molecular formula C25H23NO4 B2851318 [4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 1260603-03-9](/img/structure/B2851318.png)
[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a derivative of chalcone, a natural compound found in many plants, and is synthesized through a simple and efficient method.
Mécanisme D'action
BDMP exerts its biological effects through multiple mechanisms of action. It has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the inhibition of the PI3K/Akt signaling pathway. BDMP also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Additionally, BDMP acts as a fluorescent probe for metal ions through its ability to chelate metal ions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
BDMP has been shown to exert various biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a fluorescent probe for metal ions. BDMP has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
BDMP has several advantages for lab experiments. It is synthesized through a simple and efficient method, yields high purity product, and has low toxicity. Furthermore, BDMP has multiple potential applications in various fields of scientific research. However, a limitation of BDMP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of BDMP. It could be further investigated as a potential anti-cancer agent and anti-inflammatory agent. Furthermore, BDMP could be modified to improve its solubility and bioavailability. Additionally, BDMP could be used as a fluorescent probe for the detection of other biological molecules, such as proteins and nucleic acids. Overall, BDMP has shown significant potential for further development and investigation in various fields of scientific research.
Méthodes De Synthèse
BDMP is synthesized through a one-pot reaction between 4-benzylaminobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of piperidine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product. The synthesis method is simple, efficient, and yields high purity BDMP.
Applications De Recherche Scientifique
BDMP has shown promising applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. BDMP has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, BDMP has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-28-23-14-10-19(16-24(23)29-2)11-15-25(27)30-22-12-8-21(9-13-22)18-26-17-20-6-4-3-5-7-20/h3-16,18H,17H2,1-2H3/b15-11+,26-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUJSBGEJJGEF-NMYADAFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

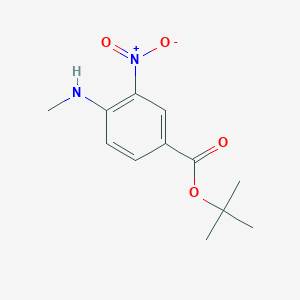
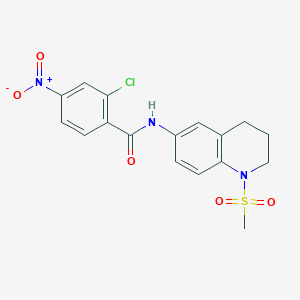
![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)

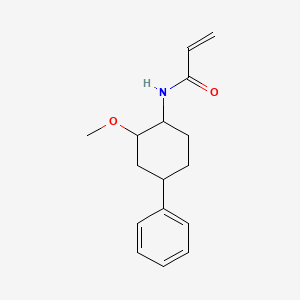
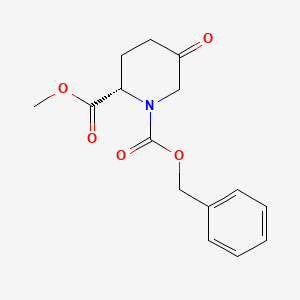
![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2851248.png)
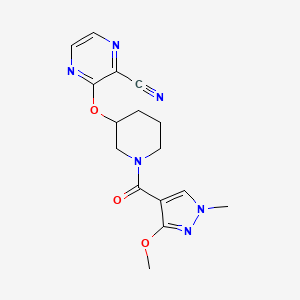
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2851251.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B2851252.png)
![4-fluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2851253.png)
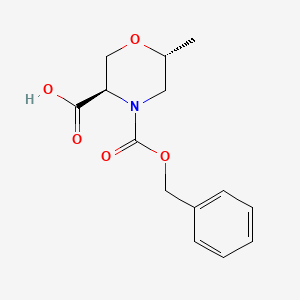
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2851258.png)